molecular formula C8H8N2OS B138814 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile CAS No. 150986-82-6

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

Cat. No. B138814
CAS RN: 150986-82-6
M. Wt: 180.23 g/mol
InChI Key: XCCSOSJCWRZLPA-UHFFFAOYSA-N
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Description

The compound 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is a derivative of the 2-amino-pyran family, which is a significant class of heterocyclic compounds. These compounds have been synthesized through various methods, often involving multicomponent reactions that allow for the introduction of diverse functional groups, leading to a wide range of applications in medicinal chemistry and material science.

Synthesis Analysis

Several papers describe the synthesis of related 2-amino-pyran derivatives. For instance, a visible-light initiated one-pot, three-component synthesis of 2-amino-4H-pyran-3,5-dicarbonitrile derivatives is reported, which does not require additives or chromatographic separation and can be scaled up for gram-scale synthesis . Another paper discusses the synthesis of 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles using a deep eutectic solvent, which avoids toxic catalysts and solvents . Additionally, an ultrasound-promoted synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile scaffolds in aqueous media is described as a green chemistry approach . These methods highlight the versatility and adaptability of the synthesis of 2-amino-pyran derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile has been elucidated, revealing monoclinic crystals with specific cell parameters and stabilization by various intermolecular interactions . Similarly, the structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile has been determined, showing monoclinic crystals with distinct hydrogen bonding and π interactions .

Chemical Reactions Analysis

The 2-amino-pyran derivatives participate in various chemical reactions. For instance, an electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile leads to 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives under neutral conditions . Additionally, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrates the reactivity of the amino group in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-pyran derivatives are closely related to their molecular structure. The crystallographic studies provide insights into the stability of these compounds, which is often due to hydrogen bonding and other non-covalent interactions . These interactions can influence the solubility, melting points, and other physical properties of the compounds. The presence of electron-withdrawing groups like the nitrile function can affect the chemical reactivity, making these compounds suitable for further functionalization.

Scientific Research Applications

Tunable Fluorescence

  • Thieno[3,2-c]pyrans, closely related to the compound , exhibit substituent-dependent fluorescence. Certain derivatives show high fluorescence quantum yields with large Stokes shifts, while others exhibit aggregation-induced emission (AIE) (Sahu et al., 2014).

Synthesis of Derivatives

  • Conditions for synthesizing derivatives of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans have been optimized, leading to improved yields. These compounds have been used to develop new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines (Paronikyan et al., 2020).

Antimicrobial and Antioxidant Activities

  • Novel derivatives of 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile have been synthesized and evaluated for antimicrobial and antioxidant activities. Certain compounds exhibited marked zone of inhibition and strong interactions with dihydrofolic reductase (Lagu & Yejella, 2020).

Antiproliferative and Antiprostate Cancer Activities

  • Heterocyclic compounds derived from similar structures showed significant cytotoxicity against cancer cell lines and inhibition of certain tyrosine kinases, encouraging further research in this area (Mohareb & Abdo, 2022).

Photovoltaic Properties

  • Derivatives such as 2-Amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have been used in organic–inorganic photodiode fabrication, demonstrating photovoltaic properties and potential in device applications (Zeyada et al., 2016).

Antibacterial and Antioxidant Properties

  • Synthesized pyrano[3,2-b]pyran derivatives have been evaluated for their antibacterial and antioxidant properties, with some showing significant activity (Memar et al., 2020).

Photochemical Reactions

  • Studies have shown that 2-amino-4H-pyran-3-carbonitriles can undergo photochemical ring contraction under certain conditions, impacting their biological activities (da Silva et al., 2021).

properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCSOSJCWRZLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353283
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

CAS RN

150986-82-6
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150986-82-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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